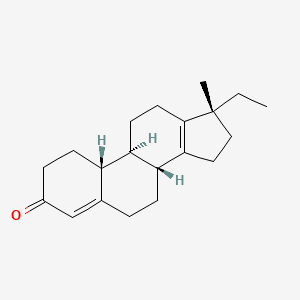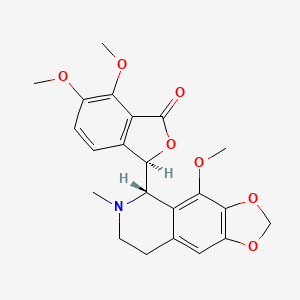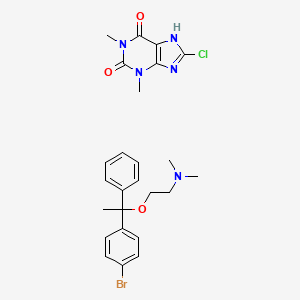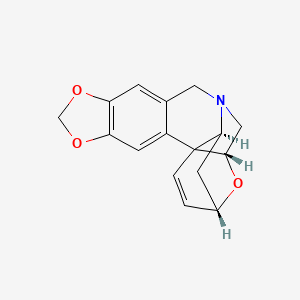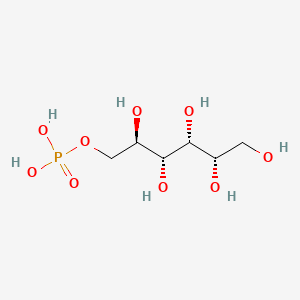
D-Sorbitol-6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alditol 6-phosphate is an alditol phosphate.
Sorbitol-6-phosphate, also known as hexitol 1-phosphate, belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit. Sorbitol-6-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Sorbitol-6-phosphate has been primarily detected in blood.
Aplicaciones Científicas De Investigación
1. Sorbitol Production in Lactobacillus Plantarum
Lactobacillus plantarum has been investigated for its ability to produce sorbitol from fructose-6-phosphate. By expressing two sorbitol-6-phosphate dehydrogenase genes, a high efficiency of glucose conversion to sorbitol was achieved, demonstrating the potential of this bacterium in sorbitol production for the food industry (Ladero et al., 2007).
2. Sorbitol Metabolism in Aerobacter Aerogenes
Research on Aerobacter aerogenes has shown that sorbitol metabolism proceeds via sorbitol → sorbitol 6-phosphate → d-fructose 6-phosphate. Mutants lacking sorbitol 6-phosphate dehydrogenase or components of the phosphotransferase system could not grow on sorbitol, highlighting the essential role of these enzymes in sorbitol metabolism (Kelker & Anderson, 1971).
3. Cross-Talk in Lactobacillus Casei
In Lactobacillus casei, sorbitol-6-phosphate dehydrogenase genes were shown to be necessary for growth on L-sorbose and D-sorbitol. This study revealed the interconnectedness of the L-sorbose and D-sorbitol metabolic pathways and their distinct regulatory mechanisms (Yebra & Pérez-Martínez, 2002).
4. Sorbitol-6-Phosphate Phosphatase in Apple Leaves
A study on apple leaves identified sorbitol-6-phosphate phosphatase, a key enzyme in sorbitol biosynthesis in sorbitol-synthesizing plants. This research provided insights into the enzyme's kinetic and regulatory properties, crucial for understanding sorbitol synthesis in plants (Zhou, Cheng, & Wayne, 2003).
5. Sorbitol as a Precursor in Alginic Acid Biosynthesis
Research on Sargassum muticum revealed that D-[U-14C]sorbitol 6-phosphate transforms into L-guluronic acid, indicating sorbitol's role as a precursor in alginic acid biosynthesis. This finding highlights the importance of sorbitol in the formation of key polysaccharides in marine plants (Quillet & Lestang-Brémond, 1985).
Propiedades
Número CAS |
20479-58-7 |
|---|---|
Nombre del producto |
D-Sorbitol-6-phosphate |
Fórmula molecular |
C6H15O9P |
Peso molecular |
262.15 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 |
Clave InChI |
GACTWZZMVMUKNG-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



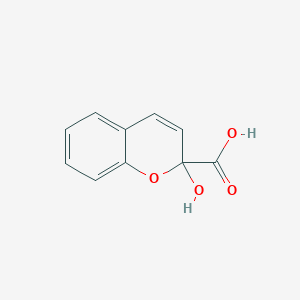
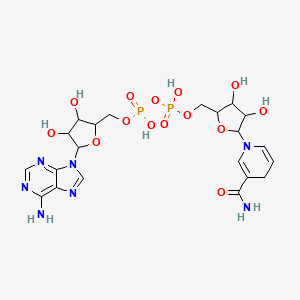
![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B1195395.png)
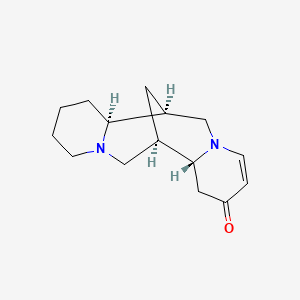
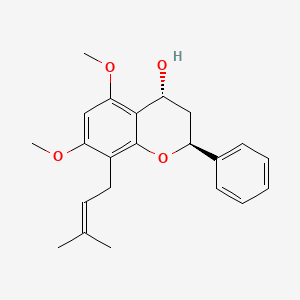
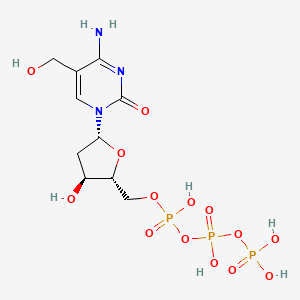
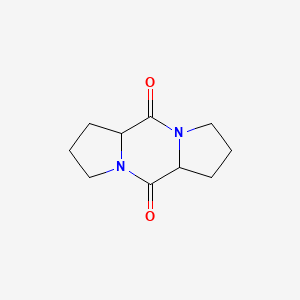
![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)

